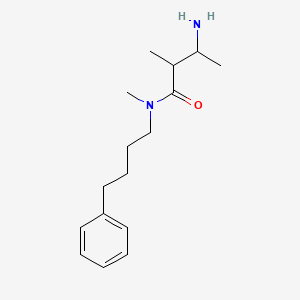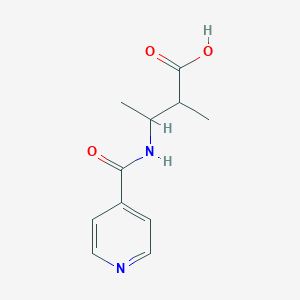
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid, also known as MPAA, is an important chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid leucine and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to stimulate mTOR signaling, which leads to the activation of various downstream targets that promote muscle growth and prevent muscle wasting. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to have various biochemical and physiological effects. It has been shown to promote muscle growth and prevent muscle wasting by stimulating protein synthesis and inhibiting protein degradation. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Additionally, 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to improve glucose homeostasis and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and its effects on the mTOR and Nrf2 pathways are well-established. However, there are some limitations to using 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid in lab experiments. Its effects on other signaling pathways are not well-understood, and its long-term safety and efficacy have not been fully evaluated.
Orientations Futures
There are several future directions for research on 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid. One area of interest is its potential therapeutic applications for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is its effects on other signaling pathways and its potential interactions with other compounds. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid. Overall, 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid is a promising compound that has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid involves the reaction of leucine with pyridine-4-carboxylic acid, followed by the addition of methyl iodide and triethylamine. The resulting product is then purified using chromatography. This synthesis method has been optimized and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been studied for its role in promoting muscle growth and preventing muscle wasting.
Propriétés
IUPAC Name |
2-methyl-3-(pyridine-4-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(15)16)8(2)13-10(14)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOFKIVSQXMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)
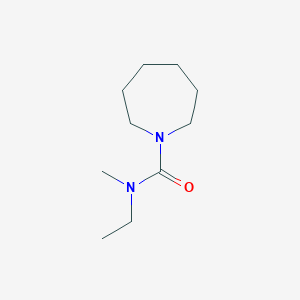
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
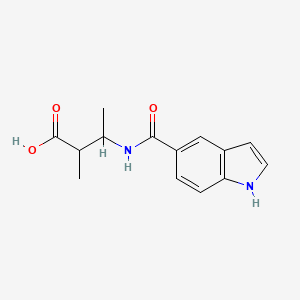
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)
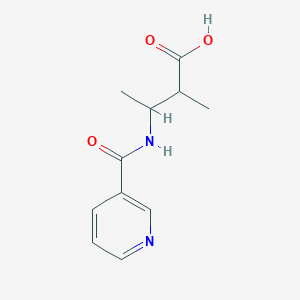
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
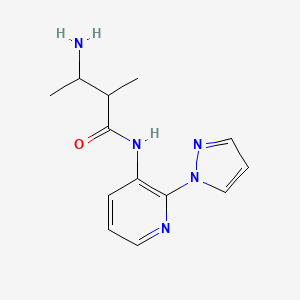
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)
